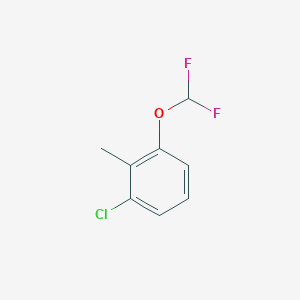

1-Chloro-3-(difluoromethoxy)-2-methylbenzene

Description

1-Chloro-3-(difluoromethoxy)-2-methylbenzene is a halogenated aromatic compound featuring a chloro group at position 1, a difluoromethoxy group at position 3, and a methyl substituent at position 2. This structure combines electron-withdrawing (Cl, difluoromethoxy) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-chloro-3-(difluoromethoxy)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c1-5-6(9)3-2-4-7(5)12-8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMGVMDSZXIUHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-3-(difluoromethoxy)-2-methylbenzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 1-chloro-2-methylbenzene, undergoes a reaction with difluoromethoxy reagents under specific conditions. The reaction typically requires a strong base and a polar aprotic solvent to facilitate the substitution process.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure high yield and purity of the final product. These methods often optimize reaction conditions, including temperature, pressure, and catalyst selection, to achieve the desired outcome.

Chemical Reactions Analysis

1-Chloro-3-(difluoromethoxy)-2-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form phenolic derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the difluoromethoxy group.

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(difluoromethoxy)-2-methylbenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the production of specialty chemicals, including solvents, coatings, and polymers.

Mechanism of Action

The mechanism by which 1-Chloro-3-(difluoromethoxy)-2-methylbenzene exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites.

Comparison with Similar Compounds

Structural Analogues

Substituent Positional Isomers

1-Chloro-2-(difluoromethoxy)-3-methylbenzene (CAS 1261567-06-9):

- 2-Chloro-1-(difluoromethoxy)-3-fluorobenzene (CAS 1404193-54-9): Molecular formula: C₇H₄ClF₃O. Structural difference: Additional fluorine at position 3 and chloro at position 2.

Halogen and Functional Group Variants

2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene (CAS 2385706-45-4):

1-Chloro-3-(trifluoromethyl)benzene derivatives (e.g., CAS 478032-57-4):

Physicochemical Properties

*Estimated based on analog in .

Biological Activity

1-Chloro-3-(difluoromethoxy)-2-methylbenzene, also known as difluoromethoxy chlorobenzene, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C9H8ClF2O

- Molecular Weight: 208.61 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against certain pathogens.

- Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts.

- Cytotoxicity: The compound has shown varying degrees of cytotoxicity against different cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets, such as enzymes and receptors. The difluoromethoxy group is believed to enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The chlorinated aromatic structure may also contribute to its reactivity and binding affinity.

Antimicrobial Activity

A study evaluating the antimicrobial properties of several halogenated compounds, including this compound, found that it exhibited moderate activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (Ampicillin) | 16 |

Cytotoxicity Assays

In vitro cytotoxicity assays performed on human cancer cell lines revealed that this compound displayed selective cytotoxicity. The compound was tested against various cancer cell lines using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These results indicate a promising profile for further development as an anticancer agent.

Enzyme Inhibition Studies

Recent investigations focused on the enzyme inhibition potential of this compound. It was found to inhibit certain proteases involved in disease processes at micromolar concentrations, suggesting a mechanism that warrants further exploration.

Case Studies

-

Case Study: Antimicrobial Efficacy

- A clinical study examined the effects of this compound on bacterial strains isolated from infected patients. Results indicated a significant reduction in bacterial load when treated with the compound over a specified period.

-

Case Study: Anticancer Potential

- A laboratory investigation assessed the effects of the compound on tumor growth in xenograft models. The administration of this compound resulted in a notable decrease in tumor size compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.